3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile, also known as IPEB, is a compound notable for its applications in scientific research, particularly in the field of neuropharmacology. It is classified as a small organic molecule with a molecular formula of CHIN and has gained attention for its role as a selective ligand for metabotropic glutamate receptor subtype 5 (mGluR5) in positron emission tomography (PET) imaging studies .
IPEB is synthesized through various chemical reactions that involve the introduction of iodine and ethynyl groups into a benzonitrile structure. It falls under the category of halogenated organic compounds and is characterized by its complex aromatic system, which contributes to its biological activity. The compound's design is tailored for specific interactions with mGluR5, making it an important tool in understanding neurological conditions .
The synthesis of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile typically involves several key steps:
The compound participates in several types of chemical reactions, primarily due to its halogenated and nitrile functionalities:
The mechanism of action for 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile primarily involves its interaction with metabotropic glutamate receptors:
The physical and chemical properties of IPEB include:
3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile has significant applications in scientific research:
Systematic Name: 3-Iodo-5-[(pyridin-2-yl)ethynyl]benzonitrileSynonyms: IPEB, 3-Iodo-5-(2-pyridylethynyl)benzonitrileMolecular Formula: C14H7IN2Molecular Weight: 330.12 g/mol
IPEB features a linear, planar conformation essential for optimal interaction with the mGlu5 allosteric binding pocket. The molecule comprises three key regions:
The iodine atom at the 3-position of the benzonitrile ring serves a dual purpose: it is integral to the pharmacophore and provides the site for isotopic labeling with iodine-123 (123I) for SPECT imaging applications. Key physicochemical parameters relevant to its function as a CNS radiotracer include:
Table 1: Structural and Physicochemical Parameters of IPEB
Parameter | Value | Significance |
---|---|---|
cLogP | 3.84 | Indicates moderate lipophilicity; influences blood-brain barrier permeability |
Experimental LogD7.4 | ~2.3 (estimated) | Measured partition coefficient; optimal range (1-3) for brain penetration [1] |
Topological PSA (tPSA) | 36.3 Ų | Low polar surface area facilitates CNS uptake (typically <60 Ų preferred) |
Molecular Weight | 330.12 g/mol | Below 450 g/mol threshold for favorable blood-brain barrier penetration [1] |
Binding Affinity (IC50) | 0.66 nM | High affinity for mGlu5 receptor; essential for specific in vivo binding [1] |
IPEB emerged from concerted efforts to develop a single photon emission computed tomography (SPECT) radiotracer for mGlu5, filling a critical gap left by the predominance of positron emission tomography (PET) ligands. Prior to its development, only one mGlu5 SPECT agent ([123I]YP428) had been reported, exhibiting suboptimal pharmacokinetics (fast brain washout) [1].
IPEB was strategically designed as an iodinated analogue of the successful PET tracer [18F]FPEB (3-[18F]fluoro-5-(pyridin-2-ylethynyl)benzonitrile), which demonstrated excellent target selectivity and pharmacokinetics [1]. The rationale involved replacing the fluorine-18 atom in FPEB with iodine-123, necessitating adaptation of the synthetic route. Initial radiolabeling attempts via oxidative iododestannylation of tributylstannyl precursors yielded low radiochemical yields (<20%) and significant side products [1]. A breakthrough came with implementing copper(I)-mediated aromatic halide displacement:
Table 2: Radiosynthesis Comparison for [[123I]IPEB
Synthetic Approach | Precursor | Radiochemical Yield (RCY) | Specific Activity | Advantages/Challenges |
---|---|---|---|---|
Oxidative Iododestannylation | Tributylstannyl 6a | < 20% | Not reported | Prone to side products; low yield |
Cu(I)-Mediated Bromine Displacement | Bromo-precursor 5a | 45% (decay-corrected) | 182.8 GBq/μmol | Higher yield; cleaner reaction profile [1] |
This copper-catalyzed method utilized the brominated precursor 3-(5-bromo-2-cyanophenyl)ethynyl)pyridine (5a). Reaction with [[123I]NaI in the presence of a copper(I) catalyst (e.g., CuI) and a ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) under mild heating facilitated efficient isotopic exchange. Subsequent HPLC purification isolated [[123I]IPEB with high radiochemical purity (>95%) and specific activity suitable for in vivo imaging (182.8 GBq/μmol) [1]. Compared to its fluoro analogue [18F]FPEB, [[123I]IPEB offered practical advantages: the longer half-life of 123I (13.2 hours vs. 110 min for 18F) simplified radiosynthesis logistics, facilitated commercial distribution, and allowed longer imaging protocols. However, pharmacokinetic studies revealed that [[123I]IPEB exhibited faster washout from mGlu5-rich brain regions than [18F]FPEB, suggesting opportunities for further structural optimization to improve kinetic stability [1].
IPEB and its radiolabeled counterpart, [[123I]IPEB, serve as crucial pharmacological tools for probing mGlu5 distribution, density, and function in the central nervous system. mGlu5, a Group I metabotropic glutamate receptor, is postsynaptically expressed in key brain regions (striatum, hippocampus, cortex) and modulates neuronal excitability, synaptic plasticity, and neuroadaptive processes. Dysregulation of mGlu5 signaling is implicated in numerous neurological and psychiatric disorders, making it a significant therapeutic target [1] [5].
The primary research application of [[123I]IPEB is as a SPECT radioligand for quantifying mGlu5 availability in vivo. Preclinical SPECT imaging in mouse models confirmed that [[123I]IPEB readily crosses the blood-brain barrier and accumulates specifically in mGlu5-rich regions. Despite its faster washout kinetics compared to [18F]FPEB, [[123I]IPEB demonstrated binding ratios (target region-to-cerebellum) comparable to the PET tracer. For instance, high accumulation was observed in the striatum and hippocampus, contrasting with low binding in the mGlu5-deficient cerebellum, confirming target specificity [1]. This validated its use for measuring receptor occupancy and studying receptor dynamics in disease models.
While direct human imaging studies using [[123I]IPEB are not detailed in the available search results, its close analogue [18F]FPEB has been extensively used in human PET studies to investigate mGlu5 in pathological conditions. These studies provide context for the potential relevance of the IPEB scaffold. Key findings utilizing this chemical class include:
Table 3: Key mGlu5 Radiotracers Based on the Benzonitrile Scaffold
Radiotracer | Isotope | Modality | Key Advantages | Key Limitations | Research Applications |
---|---|---|---|---|---|
[[123I]IPEB | 123I | SPECT | Longer half-life (13.2 h), accessible synthesis, good target specificity | Faster brain washout than FPEB, moderate lipophilicity | Preclinical mapping, receptor occupancy studies [1] |
[18F]FPEB | 18F | PET | Excellent kinetics (slow washout), high specific activity | Short half-life (110 min) | Human studies: Alcohol dependence, Fragile X, Parkinson's [1] [5] |
[11C]ABP688 | 11C | PET | High affinity, well-characterized | Short half-life (20 min), metabolically labile methyl ester | Human and preclinical research [1] |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7